molecular formula C20H22FN5O3S B11256334 N-(4-fluorobenzyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

N-(4-fluorobenzyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11256334
M. Wt: 431.5 g/mol
InChI Key: IPEVNROBSFYGIZ-UHFFFAOYSA-N
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Description

2-{[6,8-DIMETHYL-5,7-DIOXO-2-(PROPAN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazino-pyrimidine core, a fluorophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(PROPAN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the diazino-pyrimidine core, followed by the introduction of the sulfanyl group and the fluorophenyl moiety. The final step involves the acetamide formation under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the diazino-pyrimidine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[6,8-DIMETHYL-5,7-DIOXO-2-(PROPAN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazino-pyrimidine core can bind to active sites, modulating the activity of the target protein. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the acetamide moiety can participate in hydrogen bonding, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison: While 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(PROPAN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE shares some structural similarities with other complex organic molecules, its unique combination of functional groups and potential applications in various fields make it distinct. Unlike 1,2-Cyclohexane dicarboxylic acid diisononyl ester, which is primarily used as a plasticizer, this compound has broader scientific research applications. Compared to caffeine, it offers different biochemical interactions and potential therapeutic uses.

Properties

Molecular Formula

C20H22FN5O3S

Molecular Weight

431.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H22FN5O3S/c1-11(2)16-23-17-15(19(28)26(4)20(29)25(17)3)18(24-16)30-10-14(27)22-9-12-5-7-13(21)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,22,27)

InChI Key

IPEVNROBSFYGIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)NCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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